molecular formula C10H8BrNS B1395429 2-(4-Bromophenyl)-4-methyl-1,3-thiazole CAS No. 850852-62-9

2-(4-Bromophenyl)-4-methyl-1,3-thiazole

Cat. No. B1395429
M. Wt: 254.15 g/mol
InChI Key: JWPPULWIUDRDKB-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-4-methyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazole rings are found in many important drugs and molecules, including some antibiotics and Vitamin B1 (thiamine) .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” were not found, similar compounds are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would likely include a thiazole ring attached to a bromophenyl group and a methyl group .


Chemical Reactions Analysis

The chemical reactions of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would depend on the conditions and reagents present. Bromophenyl groups can undergo various reactions such as coupling reactions, and thiazole rings can participate in reactions like nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would depend on its structure. For example, bromophenyl groups are typically heavy and can influence the compound’s boiling point and density .

Scientific Research Applications

Synthesis and Biological Activity

Research conducted by Rodrigues and Bhalekar (2015) involved the synthesis of derivatives related to 2-(4-Bromophenyl)-4-methyl-1,3-thiazole, focusing on their biological efficacy. The compounds were evaluated for biological activities, although specific details of these activities were not provided in the abstract (Rodrigues & Bhalekar, 2015).

Antimicrobial and Antituberculosis Activity

Güzeldemirci and Küçükbasmacı (2010) synthesized a series of derivatives starting from a compound similar to 2-(4-Bromophenyl)-4-methyl-1,3-thiazole. These compounds were tested for antibacterial and antifungal activities using the microbroth dilution technique. Preliminary results revealed promising antimicrobial activities, and they were also evaluated for antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Crystal Structure Analysis

Iyengar et al. (2005) focused on the synthesis and crystal structure analysis of a compound closely related to 2-(4-Bromophenyl)-4-methyl-1,3-thiazole. The study provided detailed crystallographic information, indicating potential for material science applications (Iyengar et al., 2005).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the inhibition performances of derivatives of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole against corrosion of iron. Density functional theory (DFT) calculations and molecular dynamics simulations were performed to predict the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).

Anticancer Potential

A study by Gomha et al. (2017) explored the synthesis of new pharmacophores containing the thiazole moiety, using methods similar to those used for 2-(4-Bromophenyl)-4-methyl-1,3-thiazole. These new compounds were evaluated for their anticancer activity, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Safety And Hazards

The safety and hazards of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would depend on its specific properties. Generally, care should be taken when handling any chemical compound, especially those with halogens like bromine .

Future Directions

The future directions for research on “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPPULWIUDRDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-methyl-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Nalawade, A Shinde, A Chavan, S Patil… - European journal of …, 2019 - Elsevier
A series of 1-substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole derivatives (7a-y) have been synthesized by click reaction of 5-(4-…
Number of citations: 61 www.sciencedirect.com

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